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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

Cat. No.: B113476 Get Quote

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-indol-4-ol, a
heterocyclic aromatic organic compound. The indole scaffold is a privileged structure in

medicinal chemistry, found in a wide array of pharmacologically active compounds. This

document details the physicochemical properties, a plausible synthetic route, and potential

biological activities of 2-Methyl-1H-indol-4-ol. It is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry, providing key data and

methodologies in a structured format.

Physicochemical Properties
2-Methyl-1H-indol-4-ol, also known by its synonym 4-Hydroxy-2-methylindole, is a solid at

room temperature.[1] Its fundamental properties are summarized in the table below for easy

reference and comparison.
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Property Value Reference

IUPAC Name 2-Methyl-1H-indol-4-ol

Synonyms

4-Hydroxy-2-methylindole, 2-

Methyl-4-hydroxyindole, 2-

Methyl-4-indolol

[1]

CAS Number 35320-67-3 [1][2]

Molecular Formula C₉H₉NO [1][2]

Molar Mass 147.17 g/mol [2]

Appearance Off-white Solid [1]

Melting Point 122-124°C [2]

Boiling Point (Predicted) 339.2 ± 22.0 °C [2]

Density (Predicted) 1.262 ± 0.06 g/cm³ [2]

Synthesis of 2-Methyl-1H-indol-4-ol
The synthesis of substituted indoles can be achieved through various methods. A common

strategy involves the cyclization of appropriately substituted anilines. The following section

outlines a generalized, plausible synthetic workflow and a detailed experimental protocol for

obtaining a 4-hydroxy-indole derivative.

Synthetic Workflow
The diagram below illustrates a potential multi-step synthesis starting from a protected

dihalophenol, proceeding through alkylation and subsequent cyclization to form the indole ring.
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2,3-Dihalophenol
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Caption: Plausible synthetic workflow for 2-Methyl-1H-indol-4-ol.

Experimental Protocol: Synthesis via Intramolecular
Cyclization
This protocol is a representative example based on general methodologies for indole synthesis.

[3]
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Materials:

Protected 2,3-dihaloaniline precursor

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

A suitable base (e.g., Diethylamine, Et₂NH)

Anhydrous solvent (e.g., Dimethylacetamide, DMA)

Reagents for deprotection (e.g., acid or hydrogenation catalyst)

Standard laboratory glassware and purification apparatus (silica gel for column

chromatography)

Procedure:

Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the protected 2,3-

dihaloaniline precursor (1.0 eq.) in anhydrous DMA.

Catalyst Addition: To the solution, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

Cyclization: Add a suitable terminal alkyne (1.5 eq.) and diethylamine (1.5 eq.) to the

mixture. Heat the reaction to 80 °C.

Monitoring: Monitor the progress of the cyclization reaction using Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane

(CH₂Cl₂) and wash with water to remove the DMA and salts. The aqueous phase is extracted

twice more with CH₂Cl₂.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel to afford the protected 4-haloindole intermediate.
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Final Steps: The intermediate would then undergo further modification, such as methylation

at the 2-position (if not already incorporated in the alkyne) and deprotection of the 4-hydroxy

group to yield the final product, 2-Methyl-1H-indol-4-ol.

Biological Activity and Potential Signaling Pathways
While specific biological data for 2-Methyl-1H-indol-4-ol is not extensively detailed in the

search results, the indole core is a key component of many biologically active molecules.[4]

Derivatives of indole are known to interact with various biological targets, suggesting potential

areas of research for this compound.

Interaction with Signaling Pathways
Indole derivatives have been identified as modulators of critical cellular signaling pathways,

particularly in the context of cancer therapy.

Hedgehog (Hh) Signaling: Aberrant activation of the Hedgehog pathway is linked to several

malignancies.[5] Novel indole derivatives have been shown to suppress this pathway by

inhibiting the Smoothened (SMO) receptor, a key component of the Hh cascade.[5][6] This

suggests that 2-Methyl-1H-indol-4-ol could be investigated for similar activity.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial

signaling cascade often dysregulated in cancer. Indole alkaloids are being explored for their

ability to modulate MAPK signaling, thereby inducing apoptosis in cancer cells.[7]

The diagram below depicts a simplified representation of the Hedgehog signaling pathway,

highlighting the SMO receptor as a potential target for indole-based inhibitors.
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Caption: Hedgehog signaling, a potential target for indole compounds.

Experimental Protocols: Biological Assays
To assess the biological activity of 2-Methyl-1H-indol-4-ol, standard assays can be employed.

The following is a representative protocol for determining the antibacterial efficacy of a

compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the steps to determine the lowest concentration of a compound that

inhibits the visible growth of a microorganism.[8]

Materials:

2-Methyl-1H-indol-4-ol

Test bacterium (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB)
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Dimethyl sulfoxide (DMSO) for stock solution

96-well microtiter plates

Spectrophotometer

0.5 McFarland standard

Sterile phosphate-buffered saline (PBS)

Procedure:

Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate

at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the

turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL

in the test wells.[8]

Compound Dilution: Prepare a stock solution of 2-Methyl-1H-indol-4-ol in DMSO. Perform

serial two-fold dilutions of this stock solution in MHB across the wells of a 96-well microtiter

plate to achieve the desired concentration range.[8]

Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the

compound dilutions. Include a positive control (bacteria in MHB without the compound) and a

negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[8]

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth, as observed by the lack of turbidity.[8] This can

be confirmed by measuring the optical density at 600 nm.

Conclusion
2-Methyl-1H-indol-4-ol is a well-defined indole derivative with potential for further investigation

in medicinal chemistry and drug discovery. This guide has provided essential physicochemical

data, outlined a plausible synthetic strategy, and discussed potential biological activities based

on the known pharmacology of the indole scaffold, particularly in relation to the Hedgehog and

MAPK signaling pathways. The detailed experimental protocols serve as a foundation for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/pdf/refining_experimental_protocols_involving_2_6_bromo_1H_indol_2_yl_ethanamine.pdf
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/pdf/refining_experimental_protocols_involving_2_6_bromo_1H_indol_2_yl_ethanamine.pdf
https://www.benchchem.com/pdf/refining_experimental_protocols_involving_2_6_bromo_1H_indol_2_yl_ethanamine.pdf
https://www.benchchem.com/pdf/refining_experimental_protocols_involving_2_6_bromo_1H_indol_2_yl_ethanamine.pdf
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


researchers to synthesize and evaluate the therapeutic potential of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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